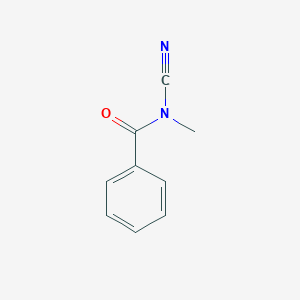

N-Cyano-N-methylbenzamide

Description

Contextualization within N-Acylcyanamide and N-Benzamide Chemistry

The chemical nature of N-Cyano-N-methylbenzamide is best understood by examining its two parent structural classes: N-acylcyanamides and N-benzamides.

N-Acylcyanamide Chemistry: N-acylcyanamides are a class of organic compounds characterized by an acyl group attached to a cyanamide (B42294) nitrogen. The chemistry of the cyanamide moiety is noted for an unusual duality, possessing both a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit. mdpi.comresearchgate.net This dual reactivity makes them versatile synthons in organic chemistry. researchgate.net For instance, N-acylcyanamides can be synthesized from readily available carboxylic acids and sodium cyanamide under ultrasound irradiation, highlighting modern advancements in their preparation. organic-chemistry.org Their unique electronic properties have been exploited in various chemical transformations, including cycloadditions and radical chemistry. acs.orgthieme-connect.com

N-Benzamide Chemistry: Benzamides are amide derivatives of benzoic acid, with the general structure C₆H₅CONH₂ and its substituted analogues. wikipedia.org They are a cornerstone in organic and medicinal chemistry due to their structural stability and diverse biological activities. ontosight.aiontosight.aivalpo.edu The benzamide (B126) framework is present in numerous pharmaceuticals and serves as a key building block in the synthesis of more complex molecules. nih.govjohnshopkins.edu Research into substituted benzamides is extensive, exploring how different substituents on the benzene (B151609) ring or the amide nitrogen influence the molecule's properties and reactivity. ontosight.ainih.gov

This compound is thus a specific N-acylcyanamide where the acyl group is a benzoyl moiety. Simultaneously, it is an N,N-disubstituted benzamide, where the nitrogen atom is bonded to both a methyl group and an electrophilic cyano group, a feature that distinguishes it from more common benzamide derivatives.

Academic Significance and Research Trajectory

The academic significance of this compound stems primarily from its role as a representative of the N-acylcyanamide class, which serves as a valuable tool in synthetic organic chemistry. The research trajectory has focused on harnessing the unique reactivity of the N-cyano group for constructing complex molecular architectures.

The N-acylcyanamide moiety is a key precursor in the synthesis of various nitrogen-containing heterocycles. mdpi.com Research has demonstrated their utility in radical cascade reactions to produce polycyclic quinazolinones and highly substituted tricyclic guanidines. cardiff.ac.ukresearchgate.net These complex structures are of significant interest in medicinal chemistry.

Furthermore, the broader class of N-sulfonyl cyanamides, such as N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), have been developed as important reagents for electrophilic cyanation and for orchestrating diverse chemical reactions, including the synthesis of other cyanamides. mdpi.comacs.org This highlights a research trajectory where N-cyano compounds are not just synthetic targets but also crucial reagents that enable other transformations. While direct research on this compound itself is not extensively documented in high-impact studies, its structural motif is integral to these broader research themes that explore the synthesis and application of functionalized cyanamides and benzamides. acs.org

Historical Development of N-Acylcyanamide Chemistry Pertinent to this compound

The history of cyanamide chemistry began in the late 19th century with the industrial production and use of calcium cyanamide (CaNCN) as a fertilizer. mdpi.comresearchgate.net The development of synthetic methods for organic-substituted cyanamides followed, with the most common historical method being the reaction of amines with the highly toxic and hazardous cyanogen (B1215507) bromide. cardiff.ac.uk

The significant safety risks associated with cyanogen bromide spurred the development of alternative, safer methods for N-cyanation, which represents a major thread in the historical development of this field. cardiff.ac.uk Modern synthetic chemistry has seen the emergence of new reagents and protocols to avoid hazardous materials. For instance, trichloroacetonitrile (B146778) has been developed as a less toxic cyano source for the N-cyanation of secondary amines. researchgate.netcardiff.ac.uk

The synthesis of N-acylcyanamides specifically has also evolved. Researchers have developed one-pot procedures to convert carboxylic acids directly into N-acylcyanamides, bypassing the need for more hazardous intermediate steps. organic-chemistry.org More recent research has focused on exploring the rich and diverse reactivity of the N-acylcyanamide group, particularly in radical reactions, which has opened new avenues for synthesizing complex nitrogen-containing molecules. mdpi.comresearchgate.net This shift from simple synthesis to complex applications marks the modern era of N-acylcyanamide chemistry.

Structure

2D Structure

Properties

CAS No. |

13829-13-5 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

N-cyano-N-methylbenzamide |

InChI |

InChI=1S/C9H8N2O/c1-11(7-10)9(12)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

OKBXASTWVGECGC-UHFFFAOYSA-N |

SMILES |

CN(C#N)C(=O)C1=CC=CC=C1 |

Canonical SMILES |

CN(C#N)C(=O)C1=CC=CC=C1 |

Synonyms |

Benzamide, N-cyano-N-methyl- (8CI,9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Cyano N Methylbenzamide and Analogues

Palladium-Catalyzed Aminocarbonylation Strategies

Palladium-catalyzed reactions are highly efficient for forming carbon-nitrogen bonds and are widely used in the synthesis of amides. nih.gov These methods are valued for their moderate reaction conditions and tolerance of various functional groups. nih.gov

Synthesis from Aryl Halides/Bromides and Cyanamide (B42294)

One prominent method for synthesizing N-acylguanidines involves a one-pot, multicomponent carbonylation/amination sequence. organic-chemistry.org This process begins with the palladium(0)-catalyzed carbonylative coupling of cyanamide with aryl iodides or bromides to form an N-cyanobenzamide intermediate. organic-chemistry.org This intermediate is then subjected to amination with various amines to yield the final N-acylguanidine products in good yields. organic-chemistry.org

Aryl and heteroaryl iodides can undergo palladium-catalyzed aminocarbonylation without the need for a phosphine (B1218219) ligand. organic-chemistry.org Using methoxylamine hydrochloride as an ammonia (B1221849) equivalent allows for the synthesis of primary amides in excellent yields under mild conditions and with short reaction times. organic-chemistry.org

The use of N-substituted formamides as an amide source provides a carbon-monoxide-free aminocarbonylation pathway for reacting with aryl iodides and bromides. researchgate.net This method, catalyzed by palladium acetate (B1210297) and Xantphos, is applicable to a wide range of formamides and aryl halides, producing good to excellent yields of the corresponding amides. researchgate.net

| Catalyst System | Reactants | Key Features |

| Pd(0) | Aryl halides, Cyanamide, Amine | One-pot, multicomponent reaction. organic-chemistry.org |

| Pd(0) | Aryl/Heteroaryl iodides, Methoxylamine hydrochloride | Phosphine-free, mild conditions. organic-chemistry.org |

| Pd(OAc)₂ / Xantphos | Aryl halides, N-substituted formamides | Carbon-monoxide-free. researchgate.net |

Radiochemical Synthesis utilizing Carbon-11 (B1219553) (¹¹C-CO)

The use of isotopically labeled carbon-11 ([¹¹C]) carbon monoxide is a key technique in the synthesis of PET (positron emission tomography) tracers. researchgate.netbath.ac.uk Palladium-mediated carbonylation reactions are instrumental in incorporating ¹¹C-CO into various organic molecules. rsc.orgrsc.org

For the synthesis of ¹¹C-labelled amides, low concentrations of [¹¹C]carbon monoxide, a palladium complex, aryl halides, and ammonia are utilized. rsc.org This method has been successfully applied to produce biologically active benzamides and hydrazides, with radiochemical yields ranging from 40-90%. rsc.org To improve the efficiency of these reactions, specialized gas handling systems have been developed to recirculate the radioactive [¹¹C]CO through the reaction medium. rsc.org

The synthesis of [carbonyl-¹¹C]acyl amidines is achieved through the palladium-mediated carbonylation of aryl iodides or bromides with amidines and [¹¹C]CO. nih.gov These labeled acyl amidines can be further cyclized in a one-pot process to produce ¹¹C-labeled 1,2,4-oxadiazoles. nih.govdiva-portal.org

| Labeled Product | Precursors | Key Features |

| ¹¹C-Amides/Hydrazides | Aryl halides, [¹¹C]CO, Ammonia/Hydrazine | Yields of 40-90%. rsc.org |

| [carbonyl-¹¹C]Ketones | Aryl/Vinyl halides/triflates, Tin reagents, [¹¹C]CO | One-pot procedure. rsc.org |

| [carbonyl-¹¹C]Acyl amidines | Aryl iodides/bromides, Amidines, [¹¹C]CO | Can be cyclized to labeled heterocycles. nih.gov |

N-Cyanation Approaches for Amide Derivatives

N-cyanation is a fundamental process for introducing a cyano group onto a nitrogen atom, leading to the formation of cyanamides. researchgate.net

Direct N-Cyanation of Substituted Amides

The direct N-cyanation of secondary amides is a common route to N,N-disubstituted cyanamides. nih.gov Cyanogen (B1215507) bromide (BrCN) has traditionally been the most common reagent for this transformation due to its effectiveness. researchgate.netnih.gov However, its high toxicity has spurred the development of safer cyanating agents. nih.gov

Alternative methods for the electrophilic cyanation of secondary amines include the use of reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which is considered a non-hazardous electrophilic cyanating agent. organic-chemistry.org Another approach involves the in situ generation of an electrophilic cyanating reagent from the oxidation of trimethylsilyl (B98337) cyanide (TMSCN) with household bleach (NaClO). nih.govorganic-chemistry.org This method avoids the direct use of toxic cyanogen halides. nih.govorganic-chemistry.org

| Cyanating Agent | Substrate | Key Features |

| Cyanogen bromide (BrCN) | Secondary amides/amines | Effective but highly toxic. researchgate.netnih.gov |

| NCTS | 2-Aminophenols, Benzene-1,2-diamines | Non-hazardous, high yields. organic-chemistry.org |

| NaClO / TMSCN | Secondary amines | In situ generation of cyanating agent, safer alternative. nih.govorganic-chemistry.org |

Indirect N-Cyanation via Amines Followed by Acylation

An alternative to direct cyanation is a two-step process involving the cyanation of an amine followed by acylation. The electrophilic cyanation of primary or secondary amines is a prevalent and effective method for creating the initial cyanamide. researchgate.net Cyanogen bromide is a commonly used reagent for this step. researchgate.net

Following the formation of the cyanamide, acylation can be performed to introduce the benzoyl group, yielding N-Cyano-N-methylbenzamide. For instance, N-arylcyanamides can be prepared from the corresponding nitriles through a Tiemann rearrangement, and these can subsequently be used to synthesize more complex derivatives. researchgate.net

Cyanamide-Derived Synthetic Routes

Cyanamides are versatile building blocks in organic synthesis. researchgate.net The synthesis of N-cyano-2-methylbenzamide can be achieved by reacting 2-methylbenzoyl chloride with sodium cyanide. Another route involves the reaction of 2-methylbenzoic acid with cyanogen bromide in the presence of a base.

The cyanamide moiety itself can be synthesized through various methods, including the reaction of allylic tertiary amines with cyanogen bromide, which proceeds via N-deallylation and N-cyanation in a single pot. organic-chemistry.org This method is efficient and selective for the allyl group. organic-chemistry.org

Reactions of Acid Chlorides with Cyanamide and its Salts

A fundamental and direct approach to forming the N-acylcyanamide linkage is the reaction between an acid chloride and a cyanamide derivative. The reaction of benzoyl chloride with an appropriate amine, such as methylamine, is a well-established method for forming an N-methylbenzamide, a reaction known as benzoylation. pearson.comlibretexts.orgtardigrade.in This is a nucleophilic acyl substitution, where the amine's lone pair of electrons attacks the highly reactive acyl chloride. pearson.com

In the context of this compound, this principle is extended. The synthesis can be achieved by reacting benzoyl chloride with N-methylcyanamide. The nitrogen atom of the N-methylcyanamide acts as the nucleophile, attacking the carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion to yield the final product. An alternative, related approach involves reacting 2-methylbenzoyl chloride with sodium cyanide under controlled conditions to produce N-cyano-2-methylbenzamide.

The general reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

General Reaction Scheme:

R-COCl + CH₃NHCN + Base → R-CON(CH₃)CN + Base·HCl

This method is valued for its directness and the high reactivity of the acid chloride starting material.

Desulfurization and Dehydration Reactions for Cyanamide Precursors

Indirect routes to N-acylcyanamides often involve the chemical modification of urea (B33335) or thiourea (B124793) precursors. The desulfurization of N-acyl-N-alkylthioureas and the dehydration of the corresponding ureas are well-established methods for producing cyanamides. mdpi.comnih.govthieme-connect.comresearchgate.net

For the synthesis of this compound, a precursor such as N-benzoyl-N'-methylthiourea would be synthesized first. This can be accomplished by reacting benzoyl isothiocyanate with methylamine. The resulting N-benzoyl-N'-methylthiourea can then be treated with a desulfurizing agent. Common reagents for this transformation include heavy metal oxides (like mercuric oxide or lead oxide), or more modern reagents like the Burgess reagent. organic-chemistry.org The reaction proceeds by removing the sulfur atom, leading to the formation of the cyanamide's characteristic N-C≡N triple bond.

Similarly, an N-benzoyl-N'-methylurea precursor could undergo dehydration to yield the target compound. These methods provide a valuable alternative to the direct cyanation of amines, expanding the range of accessible starting materials and reaction conditions. nih.govscribd.com

Novel and Specialized Synthetic Procedures for N-Acylcyanamides

Recent advancements in synthetic chemistry have introduced more specialized and efficient techniques for preparing N-acylcyanamides, including solid-phase synthesis and multicomponent reaction strategies.

Solid-Phase Synthetic Techniques for N-Cyanoamides

Solid-phase synthesis offers a powerful platform for the preparation of N-cyanoamides, enabling streamlined purification and the potential for combinatorial library generation. acs.orgnih.govresearchgate.net A notable method involves attaching a secondary amine to a solid support, such as a Merrifield resin. acs.orgacs.org The resin-bound amine is then acylated with an acid chloride (e.g., benzoyl chloride) using a standard coupling protocol.

The crucial step is the cleavage from the resin, which simultaneously forms the cyanamide group. This is achieved by treating the resin-bound N-acyl amine with cyanogen bromide (BrCN). The reaction, a variation of the von Braun reaction, results in the release of the desired N-acylcyanamide into the solution, which can then be isolated by simple filtration and evaporation. acs.orgacs.org This method has been shown to produce a variety of N-cyanoamides in excellent purity and satisfactory yields. acs.org

| Compound | R Group | Yield (%) | Purity (%) |

|---|---|---|---|

| 5 | Benzoyl | 72 | 98 |

| 6 | 4-Methoxybenzoyl | 85 | 99 |

| 7 | Phenylacetyl | 69 | 97 |

| 8 | 3-Phenylpropionyl | 75 | 99 |

| 9 | Cinnamoyl | 65 | 96 |

Strecker-Derived Methodologies for N-Acylated α-Aminonitriles

A novel and significant development is the adaptation of the Strecker reaction for the synthesis of N-acylated α-aminonitriles. nih.govacs.orgnih.gov The classical Strecker reaction is a three-component condensation of an aldehyde, an amine, and a cyanide source to form an α-aminonitrile. acs.orguantwerpen.be A recent innovation has explored the use of amides, instead of amines, as one of the condensation partners. nih.govacs.org This provides a direct route to N-acylated α-aminonitriles, which are valuable structures in medicinal chemistry, notably as inhibitors of cysteine and serine proteases. nih.govacs.org

The methodology has been optimized into a sequential one-pot protocol. acs.org The process often involves stabilizing the intermediate N-acylimine with a reagent like phenylsulfinic acid before substitution with a cyanide source. acs.orguantwerpen.be Researchers have systematically investigated various catalysts, solvents, and cyanide sources to develop a mild and broadly applicable procedure. acs.org This approach tolerates a wide range of functional groups and has been successfully applied to library synthesis, with product yields ranging from 7% to 90%. nih.govacs.org

| Entry | Cyanide Source | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | KCN | 18-crown-6 | Acetonitrile | 80 |

| 2 | KCN | TBAHS | Acetonitrile | 78 |

| 3 | TMSCN | - | THF | <10 |

| 4 | TMSCN | KCN/18-crown-6 | THF | 68 |

| 5 | Acetone cyanohydrin | - | THF | 0 |

TBAHS: Tetrabutylammonium hydrogen sulfate; TMSCN: Trimethylsilyl cyanide; THF: Tetrahydrofuran.

Multi-Step Synthesis of Substituted this compound Derivatives

The synthesis of specifically substituted this compound derivatives often requires a multi-step approach where the order of reactions is critical to ensure correct regioselectivity. youtube.com A general strategy can be devised starting from a readily available substituted benzene (B151609) derivative, such as toluene (B28343).

A representative synthetic sequence could be:

Oxidation : A substituted toluene is oxidized to the corresponding benzoic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). youtube.com This converts the alkyl group into a carboxylic acid, which is a meta-directing group for subsequent electrophilic aromatic substitution reactions.

Acyl Chloride Formation : The benzoic acid is then converted to the more reactive benzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

Nitration/Substitution : The presence of the meta-directing carboxyl group (or its acid chloride equivalent) allows for selective substitution at the meta position. For instance, nitration would place a nitro group at the 3-position.

Cyanamide Formation : The final step is the reaction of the substituted benzoyl chloride with N-methylcyanamide to form the target molecule.

This strategic approach, which carefully considers the directing effects of substituents, allows for the rational design and synthesis of a wide array of substituted this compound analogues. youtube.comnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of N-Cyano-N-methylbenzamide, providing detailed information about the hydrogen and carbon framework.

One-dimensional NMR provides fundamental proof of the compound's identity by identifying the chemical environments and connectivity of hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoyl ring and the aliphatic protons of the N-methyl group. The five aromatic protons would typically appear in the downfield region (δ 7.4-8.0 ppm). Due to the electronic influence of the N-cyano-N-methylamido group, these protons may present as a complex multiplet. The three protons of the N-methyl group are expected to appear as a sharp singlet in the upfield region, likely around δ 3.0-3.5 ppm. The integration of these signals would confirm the proton count for each group (5H for the aromatic region and 3H for the methyl group).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated. The carbonyl (C=O) carbon of the amide group is expected to resonate significantly downfield, typically in the δ 165-175 ppm range. The carbon of the N-cyano (C≡N) group has a characteristic chemical shift in the δ 110-125 ppm region. chegg.comoregonstate.edu The carbons of the benzene (B151609) ring would produce several signals between δ 125-140 ppm. The N-methyl carbon would be observed in the upfield region, typically around δ 30-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic | ¹H | 7.4 - 8.0 | Multiplet |

| N-Methyl | ¹H | 3.0 - 3.5 | Singlet |

| Carbonyl (C=O) | ¹³C | 165 - 175 | Singlet |

| Aromatic | ¹³C | 125 - 140 | Multiple Singlets |

| Cyano (C≡N) | ¹³C | 110 - 125 | Singlet |

To unambiguously assign the signals from 1D NMR and confirm the connectivity of the molecular fragments, 2D NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal coupling between adjacent aromatic protons, helping to assign their specific positions on the benzene ring. No cross-peaks would be expected for the N-methyl singlet, confirming its isolation from other proton-bearing groups.

HSQC: An HSQC experiment would establish direct, one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the N-methyl proton singlet to the N-methyl carbon signal.

DOSY is a powerful NMR technique used to analyze mixtures by differentiating molecules based on their diffusion rates, which are related to their size and shape. In a DOSY experiment performed on a sample containing this compound alongside other components, all ¹H NMR signals belonging to the target molecule would align horizontally at the same diffusion coefficient value. This allows for the separation of its spectrum from those of larger or smaller impurities, confirming that all observed proton signals belong to a single molecular entity.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopies provide complementary information, primarily identifying the functional groups present and characterizing the electronic system of the molecule.

FTIR spectroscopy is used to identify the functional groups in this compound by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum is expected to be dominated by several characteristic absorption bands. A strong, sharp absorption corresponding to the nitrile (C≡N) stretching vibration would be a key diagnostic peak, typically appearing in the 2220-2260 cm⁻¹ region. nih.gov Another prominent feature would be the strong absorption from the amide carbonyl (C=O) group stretch, expected around 1680-1700 cm⁻¹. Other expected bands include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

Table 2: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | N-Methyl | 2850 - 2960 | Medium |

| C≡N Stretch | Nitrile | 2220 - 2260 | Strong, Sharp |

| C=O Stretch | Amide | 1680 - 1700 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the benzoyl system, where the benzene ring is conjugated with the carbonyl group. This conjugation is expected to give rise to π → π* electronic transitions. Similar to benzamide (B126), this compound would likely exhibit a strong absorption maximum (λmax) in the UV region, anticipated to be between 220 and 280 nm. reddit.comnist.gov Weaker n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen may also be observed at longer wavelengths, but these are often much less intense.

Table of Compounds

| Compound Name |

|---|

| This compound |

Mass Spectrometry and Chromatographic Purity Assessment

Precise mass determination and purity verification are critical checkpoints in the characterization of this compound.

While specific high-resolution mass spectrometry (HRMS) data for this compound is not extensively detailed in the surveyed literature, the technique is fundamental for confirming the compound's elemental composition. HRMS analysis would be expected to provide a highly accurate mass measurement of the molecular ion, which, when compared to the theoretical exact mass, confirms the molecular formula. For related compounds, such as N-monosubstituted cyanoacetamides, electron ionization mass spectrometry has been used to study their fragmentation patterns, which often involve the fission of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom ceon.rs.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | C₉H₈N₂O |

|---|---|

| Theoretical Exact Mass (monoisotopic) | 160.0637 u |

This table presents the theoretical mass values for this compound, which would be confirmed by HRMS analysis.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A reverse-phase (RP) HPLC method has been described for the analysis of the related compound N-Cyanobenzamide sielc.com. Such a method would typically employ a C18 or a specialized cyano-bonded phase column sigmaaldrich.com. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and water, with an acid modifier like formic or phosphoric acid to ensure good peak shape sielc.com. For mass spectrometry-compatible applications, formic acid is the preferred modifier sielc.com.

The purity of the compound is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak is indicative of high purity.

Table 2: General HPLC Parameters for Analysis of Related Cyano-Benzamide Compounds

| Parameter | Condition |

|---|---|

| Column | Reverse Phase (e.g., Newcrom R1, C18) sielc.com |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid) sielc.com |

| Detection | UV Absorbance |

This table outlines typical starting conditions for the HPLC analysis of compounds structurally similar to this compound, which would be optimized for the specific compound.

Computational Chemistry and Theoretical Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in computational chemistry for elucidating the relationship between the chemical structure of a compound and its biological activity. While specific QSAR and SAR studies exclusively focused on N-Cyano-N-methylbenzamide are not extensively documented in publicly available literature, the principles of these methodologies can be applied by examining studies on structurally related benzamide (B126) derivatives. Such analyses provide insights into the key molecular features that may govern the activity of this compound class.

SAR studies on benzamide derivatives have often highlighted the criticality of substituent patterns on the benzene (B151609) ring and the nature of the groups attached to the amide nitrogen for modulating biological activity. These studies are typically qualitative or semi-quantitative, identifying pharmacophoric features essential for activity.

QSAR studies, on the other hand, provide quantitative models that correlate physicochemical properties or molecular descriptors with biological activity. For various benzamide derivatives, QSAR models have been developed to predict activities such as enzyme inhibition or receptor binding affinity. These models often employ a range of descriptors, including:

Electronic descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which can describe a molecule's ability to engage in electrostatic or charge-transfer interactions.

Steric descriptors: Including molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters), which quantify the size and shape of the molecule and its substituents, influencing how it fits into a biological target.

Hydrophobic descriptors: Commonly represented by the logarithm of the octanol-water partition coefficient (logP), which is crucial for membrane permeability and hydrophobic interactions with the target.

A hypothetical QSAR study on a series of N-substituted benzamides, including this compound, might reveal the importance of the cyano group's electron-withdrawing nature and the steric bulk of the N-methyl group in determining a specific biological activity. The development of a robust QSAR model would enable the prediction of the activity of novel, untested analogues, thereby guiding synthetic efforts toward more potent compounds.

The following table summarizes findings from representative QSAR studies on different classes of benzamide derivatives, illustrating the types of descriptors and statistical methods that could be applied to this compound.

| Benzamide Derivative Class | Biological Activity | Key Descriptors Identified in QSAR Models | Statistical Methods Employed | Model Predictive Power (q²) |

| Aminophenyl Benzamides | Histone Deacetylase (HDAC) Inhibition | Hydrophobic character, Aromatic ring features, Hydrogen bond donors/acceptors | 3D-QSAR (PHASE) | 0.85 |

| Benzylidene Hydrazine Benzamides | Anticancer (Lung Cancer Cell Line A459) | LogS (Aqueous Solubility), MR (Molar Refractivity) | Multiple Linear Regression (MLR) | 0.61 |

| N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl Benzamides | Antiulcer (H+/K+-ATPase inhibition) | Polar surface area, Hydrophobic constant, Polarizability | Genetic Function Approximation (GFA) | 0.88 (predicted r²) |

| Benzamidine Derivatives | Antimalarial | 2D image-based descriptors (MIA-QSAR) | Partial Least Squares (PLS) with Genetic Algorithm (GA) | Not explicitly stated, but model was reported as robust. |

This table demonstrates the common practice of correlating molecular properties with biological activity for benzamide-containing compounds. Similar approaches could be instrumental in understanding the structure-activity landscape of this compound and its analogues.

Force Field Development and Parameterization for Molecular Mechanics

Molecular mechanics (MM) force fields are a cornerstone of computational chemistry, enabling the simulation of molecular systems by approximating the potential energy surface. A force field is composed of a set of equations and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. For a novel or less common molecule like this compound, accurate force field parameters are essential for reliable molecular dynamics simulations, conformational analysis, and docking studies.

The development and parameterization of a force field for this compound would involve defining parameters for bonded and non-bonded interactions. The bonded terms include bond stretching, angle bending, and dihedral angle torsion, while non-bonded terms typically consist of van der Waals and electrostatic interactions.

The process of parameterization generally involves:

Defining Atom Types: Atoms in similar chemical environments are assigned the same atom type. For this compound, specific atom types would be needed for the aromatic carbons, the carbonyl carbon and oxygen, the amide nitrogen, the methyl carbon and hydrogens, and the cyano carbon and nitrogen.

Parameter Derivation:

Bonded Parameters: Equilibrium bond lengths and angles can be obtained from high-level quantum mechanics (QM) calculations or experimental data (e.g., X-ray crystallography). The corresponding force constants are often derived by fitting to the potential energy surface from QM calculations or to experimental vibrational frequencies. Dihedral parameters, which govern conformational preferences, are typically the most challenging to parameterize and are often fitted to QM-calculated rotational energy profiles.

Non-bonded Parameters: Lennard-Jones parameters for van der Waals interactions are usually taken from established force fields and may be refined to reproduce experimental properties like density and heat of vaporization for relevant small molecules. Partial atomic charges for electrostatic interactions are commonly derived by fitting to the electrostatic potential calculated by QM methods.

For this compound, specific attention would need to be paid to the parameterization of the N-cyano and the N-methylbenzamide moieties. The linear geometry of the cyano group necessitates careful handling of the associated angle and dihedral terms. For instance, in some force fields, specific dihedral angle terms involving a linear group like a nitrile are removed to prevent artifacts.

The following table provides a hypothetical set of bonded parameters for the key functional groups in this compound, based on typical values found in common force fields like AMBER or CHARMM, and drawing analogies from similar molecules like acetamide. It is important to note that these are illustrative and a rigorous parameterization would require dedicated QM calculations.

| Interaction Type | Atoms Involved | Equilibrium Value | Force Constant |

| Bond Stretching | C(aromatic) - C(carbonyl) | 1.49 Å | 450 kcal/mol·Å² |

| C(carbonyl) = O | 1.23 Å | 570 kcal/mol·Å² | |

| C(carbonyl) - N(amide) | 1.34 Å | 490 kcal/mol·Å² | |

| N(amide) - C(methyl) | 1.45 Å | 380 kcal/mol·Å² | |

| N(amide) - C(cyano) | 1.38 Å | 420 kcal/mol·Å² | |

| C(cyano) ≡ N(nitrile) | 1.16 Å | 950 kcal/mol·Å² | |

| Angle Bending | C(aromatic) - C(carbonyl) - O | 121° | 80 kcal/mol·rad² |

| C(aromatic) - C(carbonyl) - N(amide) | 117° | 70 kcal/mol·rad² | |

| O - C(carbonyl) - N(amide) | 122° | 80 kcal/mol·rad² | |

| C(carbonyl) - N(amide) - C(methyl) | 120° | 60 kcal/mol·rad² | |

| C(carbonyl) - N(amide) - C(cyano) | 120° | 60 kcal/mol·rad² | |

| C(methyl) - N(amide) - C(cyano) | 120° | 60 kcal/mol·rad² | |

| N(amide) - C(cyano) - N(nitrile) | 178° | 90 kcal/mol·rad² | |

| Dihedral Torsion | C(aromatic)-C(carbonyl)-N(amide)-C(methyl) | Varies | Multiple terms with different periodicities and barrier heights |

| C(aromatic)-C(carbonyl)-N(amide)-C(cyano) | Varies | Multiple terms with different periodicities and barrier heights |

The development of a dedicated and validated force field for this compound would be a significant step towards enabling accurate and predictive molecular simulations of this compound and its interactions with biological systems.

Applications in Advanced Organic Synthesis and Chemical Research

Role as Versatile Synthetic Intermediates in Organic Transformations

N-cyanoamides, the class of compounds including N-Cyano-N-methylbenzamide, are considered pivotal intermediates in synthetic organic chemistry. nih.gov They serve as valuable precursors for creating biologically active nitrogen-containing heterocyclic compounds. nih.gov The versatility of these molecules stems from the unique reactivity of the N-cyanoamide group. This functional group can participate in a variety of chemical reactions, making it a powerful tool for organic chemists.

Recent developments have provided efficient and straightforward methods for preparing N-cyanoamides, enhancing their accessibility and application in complex syntheses. nih.gov One such method involves an "umpolung" or reverse polarity strategy, which allows for the direct nucleophilic cyanation of amide derivatives under mild, transition-metal-free conditions. nih.govresearchgate.netnih.gov This approach is notable for its excellent tolerance of other functional groups and its scalability, facilitating the synthesis of a diverse range of structurally complex N-cyanoamides. nih.govresearchgate.net

Building Blocks for Complex Nitrogen-Containing Molecules

The construction of nitrogen-containing molecules is a cornerstone of medicinal chemistry and materials science. This compound serves as a foundational component in the synthesis of several important classes of these molecules.

Synthesis of Guanidines and Acylguanidines

N-cyanoamides are effective precursors for the synthesis of mono-N-acylguanidines. A simple and efficient one-pot method involves the activation of an acylcyanamide with chlorotrimethylsilane. This process generates a reactive N-silylcarbodiimide intermediate, which is capable of readily reacting with a variety of amines to form the desired guanidine (B92328) structure. This reaction is typically rapid, often reaching completion in as little as 15 minutes for primary and secondary aliphatic amines at room temperature. Even more sterically hindered amines and anilines can participate, although they may require longer reaction times.

| Amine Type | Reaction Time | Reactivity |

| Primary Aliphatic | ~15 minutes | High |

| Secondary Aliphatic | ~15 minutes | High |

| Hindered Amines | Extended | Competent |

| Anilines | Extended | Competent |

This table summarizes the general reactivity of different amine types in the guanylation reaction with activated N-cyanoamides.

Furthermore, radical-based reactions offer another pathway to complex guanidine derivatives. Radical cascade reactions using N-acyl cyanamides have been developed to produce bi- and tricyclic guanidine structures, demonstrating the versatility of these intermediates in forming intricate molecular architectures.

Precursors for Quinazolinones and Related Heterocycles

The N-cyanoamide moiety is a key building block for synthesizing various nitrogen-containing heterocycles, including quinazolinones. nih.gov Quinazolinone and its derivatives are significant scaffolds in medicinal chemistry, appearing in many natural alkaloids and pharmaceutically active compounds. The synthesis of these structures often relies on cyclization reactions where the cyano group of the N-cyanoamide participates in the formation of the new ring system.

For instance, radical cascade reactions involving N-acyl-cyanamides have been successfully employed to synthesize the natural products deoxyvasicinone (B31485) and mackinazolinone, both of which feature the quinazolinone core. This highlights the utility of this compound and related compounds as precursors to complex, biologically relevant heterocyclic systems.

Development of Chemical Probes for Biological Systems

A chemical probe is a selective small-molecule modulator of a protein's function that enables researchers to study that protein's role in cellular and animal models. While direct application of this compound as a chemical probe is not extensively documented, its chemical functionalities make it a candidate for incorporation into such molecules.

Fluorescent Probes for Biological Imaging

Fluorescence imaging is a powerful and widely used technique for visualizing molecular processes in living systems. kpi.ua This method often relies on exogenous fluorescent probes, which are small molecules designed to interact with a specific target and produce a light signal. kpi.ua The performance of these probes is critical for the sensitivity and accuracy of the imaging experiment. kpi.ua

The structure of this compound contains elements that could be integrated into the design of fluorescent probes. A typical fluorescent probe consists of three main parts: a fluorophore (the light-emitting part), a recognition group (which binds to the biological target), and a linker. The benzamide (B126) portion of this compound could be part of a larger fluorophore system. The reactive cyano group could potentially serve as or be modified into a recognition element that interacts with a biological target. This interaction could then induce a change in the fluorophore's light emission, allowing for detection and imaging.

Applications in Material Science and Sensor Development

While the primary application of this compound is in organic synthesis, the chemical motifs it contains are relevant to materials science. Nitrogen-containing compounds and polymers, such as aromatic polyamides, are known for their high thermal stability. The introduction of cyano groups into polymer backbones has been explored as a strategy to improve processability and solubility in organic solvents while allowing for thermal curing to create heat-resistant network polymers. kpi.ua

In the area of sensor development, the cyano group is a key functional group. For example, nanosensors designed to detect cyanide ions often utilize the high affinity of cyanide for metals like gold and silver. researchgate.net While this compound itself is not a sensor, its underlying chemistry as a cyano-containing aromatic amide could inspire the design of new molecules for use in chemosensors or advanced materials. However, direct applications of this compound in these areas are not yet well-established in the literature.

Design of Colorimetric Sensors (e.g., Anion Detection)

The design of colorimetric sensors for the detection of anions is a significant area of research due to the importance of monitoring various anionic species in environmental and biological systems. The benzamide framework, particularly when appropriately functionalized, can serve as a core component of such sensors.

Recent studies have demonstrated the efficacy of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives as colorimetric sensors for fluoride (B91410) anions. rsc.orgconsensus.app In these systems, the amide proton of the benzamide moiety acts as a recognition site for the anion through hydrogen bonding. The presence of a cyano group, along with other electron-withdrawing substituents on the benzamide structure, can enhance the acidity of this amide proton, thereby increasing the binding affinity for anions. rsc.org

Upon binding of an anion, such as fluoride, a deprotonation event can occur, leading to a significant change in the electronic properties of the molecule. This alteration can induce a noticeable color change, which forms the basis of the colorimetric sensing mechanism. rsc.orgconsensus.app For instance, a derivative containing a 3,5-dinitrophenyl group exhibited a dramatic color transition from colorless to black upon interaction with fluoride anions, enabling naked-eye detection. rsc.org This sensing mechanism is often attributed to a deprotonation-enhanced intramolecular charge transfer (ICT). rsc.org

While this compound itself lacks the acidic amide proton found in the aforementioned sensor, its core structure suggests that derivatives could be designed to incorporate such a feature. The cyano group's electron-withdrawing nature could be harnessed to fine-tune the sensing properties of more complex benzamide-based anion sensors.

| Sensor Component | Role in Anion Detection | Relevant Research Finding |

| Benzamide Moiety | Provides a structural scaffold and a potential hydrogen-bonding site (amide proton). | N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and shown to act as colorimetric fluoride sensors. rsc.orgconsensus.app |

| Cyano Group | Acts as an electron-withdrawing group, potentially enhancing the acidity of a nearby proton and influencing the electronic properties of the sensor. | In conjunction with other electron-withdrawing groups, it contributes to the deprotonation-enhanced intramolecular charge transfer (ICT) mechanism upon anion binding. rsc.org |

| Anion (e.g., Fluoride) | The analyte that binds to the sensor, inducing a measurable color change. | The interaction with fluoride anions caused a significant color change, allowing for naked-eye detection. rsc.org |

Enhancement of Polymer Properties through Benzamide Incorporation

The incorporation of specific functional moieties into polymer backbones is a widely employed strategy to enhance their physical and chemical properties. Benzamide-containing polymers, in particular, are known for their thermal stability and mechanical strength, often attributed to the rigid nature of the aromatic ring and the strong intermolecular hydrogen bonding facilitated by the amide groups.

While there is no direct research detailing the incorporation of this compound into polymers, the known effects of its constituent parts—the benzamide and cyano groups—can provide insights into its potential impact. The benzamide unit can contribute to the rigidity and thermal resistance of a polymer chain. The presence of the cyano group, a polar moiety, could influence several properties:

Enhanced Intermolecular Interactions: The dipole moment of the cyano group could lead to stronger dipole-dipole interactions between polymer chains, possibly affecting the material's mechanical properties.

Thermal Stability: While the benzamide group generally imparts high thermal stability, the specific impact of the N-cyano-N-methyl substitution would require experimental investigation. Research on related cyano-substituted aramids has shown that residual polymerization solvents can affect the physical properties of the resulting fibers.

The table below summarizes the potential effects of incorporating this compound or similar structures into a polymer matrix, based on the known properties of its functional groups.

| Functional Group | Potential Effect on Polymer Properties |

| Benzamide | Increased rigidity, thermal stability, and mechanical strength due to aromatic rings and hydrogen bonding. |

| Cyano Group | Increased polarity, potential for enhanced intermolecular dipole-dipole interactions, and may influence solubility. |

| Methyl Group | May slightly increase solubility in organic solvents and affect chain packing. |

Utility in Library Synthesis and High-Throughput Screening

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools in modern drug discovery and materials science, enabling the rapid synthesis and evaluation of large numbers of compounds. nih.govnih.govnih.govnih.govmdpi.commdpi.comstanford.edu The design of compound libraries often relies on the use of "privileged scaffolds," which are molecular frameworks known to interact with various biological targets. The benzamide scaffold is considered one such privileged structure, frequently appearing in medicinally active compounds. nih.gov

This compound can be envisioned as a building block for the synthesis of diverse compound libraries. The reactivity of the cyanamide (B42294) functional group allows for a variety of chemical transformations, providing a handle for introducing molecular diversity. For example, the cyano group could potentially participate in cycloaddition reactions or be transformed into other functional groups.

The general workflow for utilizing a compound like this compound in library synthesis for HTS is outlined below:

Scaffold Elaboration: The this compound core can be modified at various positions. For instance, substituents could be introduced on the phenyl ring of the benzoyl group.

Combinatorial Synthesis: A library of derivatives can be generated by reacting the modified scaffolds with a diverse set of building blocks. This process is often automated to generate a large number of unique compounds efficiently. nih.govchemdiv.com

High-Throughput Screening: The resulting library of compounds is then screened against a biological target (e.g., an enzyme or receptor) or for a specific material property. nih.govmdpi.com HTS assays are designed to be rapid and amenable to automation, allowing for the testing of thousands of compounds in a short period. mdpi.comchemdiv.com

Hit Identification and Optimization: Compounds that show desired activity ("hits") are identified and then further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.

| Stage | Description | Relevance of this compound |

| Library Design | Selection of scaffolds and building blocks to generate a diverse set of molecules. | The benzamide scaffold is a known privileged structure. The cyanamide group offers a reactive handle for diversification. |

| Combinatorial Synthesis | Parallel or split-pool synthesis of a large number of compounds. | This compound could serve as a starting material or an intermediate in the synthesis of library members. |

| Screening | Rapid biological or functional assays of the compound library. | Derivatives of this compound would be tested for activity. |

| Hit-to-Lead | Identification and optimization of active compounds. | Promising compounds would be selected for further development. |

Q & A

Q. What synthetic routes are recommended for N-Cyano-N-methylbenzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, amidation of methylbenzamide derivatives using cyano-group precursors (e.g., cyanogen bromide) under basic conditions is a common approach. Optimization involves controlling reaction time (e.g., 1–3 hours at room temperature for coupling steps) and solvent selection (e.g., CH₂Cl₂ or DMF with pyridine as a base). Catalysts like Pd/C (for hydrogenation) or triethylamine (for deprotonation) improve efficiency . Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. What spectroscopic techniques are effective for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer :

- FT-IR : Look for C≡N stretching at ~2200–2250 cm⁻¹ and amide C=O stretching at ~1650–1680 cm⁻¹.

- ¹H/¹³C NMR : The N-methyl group appears as a singlet at δ ~3.0–3.3 ppm (¹H); the cyano carbon resonates at δ ~115–120 ppm (¹³C).

- XRD : Monoclinic crystal systems (e.g., space group P21/c) with lattice parameters (e.g., a = 25.023 Å, b = 5.370 Å, c = 8.129 Å) confirm structural integrity .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions to identify reactive sites. For example:

- Electrostatic Potential Maps : Highlight nucleophilic attack sites (e.g., cyano group).

- Frontier Molecular Orbitals (FMOs) : Predict reactivity via HOMO-LUMO gaps. Software like Gaussian or ORCA facilitates these analyses. Validation against experimental XRD data (e.g., bond lengths and angles) ensures accuracy .

Q. How do substituents on the benzamide ring influence bioactivity, based on structure-activity relationship (SAR) studies?

- Methodological Answer : SAR studies compare derivatives with substituents like halogens or trifluoromethyl groups. For example:

- Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition by increasing electrophilicity.

- Hydrophobic substituents improve membrane permeability. Bioassays (e.g., IC₅₀ measurements against kinases) quantify potency. Computational docking (e.g., AutoDock Vina) visualizes ligand-receptor interactions .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

- Methodological Answer : Charge-flipping algorithms (e.g., SUPERFLIP) analyze XRD data to refine crystal structures. For example:

- Space group determination : Resolves discrepancies in unit cell parameters.

- Thermal ellipsoid plots : Differentiate static disorder from dynamic motion. Comparative studies of bond lengths (e.g., C-N vs. C≡N) validate geometry against computational models .

Safety and Handling

Q. What are critical safety protocols for handling this compound in laboratories?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (PEL: <1 mg/m³).

- Waste Disposal : Segregate waste in designated containers for incineration by licensed facilities. Avoid aqueous disposal due to environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.